molecular formula C23H33N3·2HCl B602269 N-(3-Dimethylaminopropyl)desipramine DiHCl CAS No. 1838-02-4

N-(3-Dimethylaminopropyl)desipramine DiHCl

Cat. No. B602269
CAS RN: 1838-02-4
M. Wt: 424.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Dimethylaminopropyl)desipramine DiHCl” is an impurity of Desipramine HCl . It has a molecular formula of C23H33N3·2HCl and a molecular weight of 424.45 . Desipramine is a secondary amine tricyclic antidepressant that is FDA approved for the treatment of depression .

Scientific Research Applications

Synthesis and Analytical Applications

N-(3-Dimethylaminopropyl)desipramine DiHCl, commonly known as desipramine, has been utilized in the synthesis of internal standards for analytical purposes. Woodard and Craig (1979) described the synthesis of desipramine and its analogues labelled with deuterium, which are used as non-exchangeable mass spectrometric stable isotope internal standards for determining imipramine and desipramine in biological fluids (Woodard & Craig, 1979). Additionally, Shaw and Markey (1977) synthesized desipramine-d3, a deuteromethylated version, for use in mass spectrometric determinations (Shaw & Markey, 1977).

Neuroscientific Research

In the field of neuroscience, desipramine has been investigated for its effects on the brain and neurotransmitter systems. Janowsky et al. (1982) explored the interaction between serotonergic and noradrenergic systems in the rat cortex, finding that desipramine influences the norepinephrine-sensitive adenylate cyclase system and beta-adrenergic receptors (Janowsky et al., 1982). Zhu et al. (2012) evaluated the inhibition of organic cation transporter 3 (OCT3) by desipramine, which could partly contribute to its pharmacological effects as an antidepressant (Zhu et al., 2012).

Pharmacology and Toxicology

Desipramine's pharmacokinetic properties have been a subject of study. Okiyama et al. (1986) investigated the effects of desipramine on body weight, organ weights, enzyme activities, and plasma concentrations in rats, providing insights into its metabolic impact (Okiyama et al., 1986).

Electrophysiological and Cardiovascular Studies

The impact of desipramine on the cardiovascular system has been examined. Kristiansen (1961) studied the electrocardiographic changes in patients treated with imipramin, a compound closely related to desipramine, highlighting its influence on cardiac parameters (Kristiansen, 1961).

Neuroprotection and Cell Biology

Lin et al. (2012) explored the neuroprotective effect of desipramine, finding that it induces the expression of the anti-oxidative enzyme heme oxygenase-1 (HO-1) in dopaminergic cells, suggesting its potential role in neuroprotection (Lin et al., 2012).

properties

IUPAC Name

N'-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3.2ClH/c1-24(2)16-8-17-25(3)18-9-19-26-22-12-6-4-10-20(22)14-15-21-11-5-7-13-23(21)26;;/h4-7,10-13H,8-9,14-19H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWQZKJNMMVXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Dimethylaminopropyl)desipramine DiHCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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